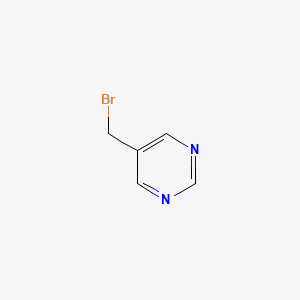5-(Bromomethyl)pyrimidine
CAS No.: 25198-96-3
Cat. No.: VC1913755
Molecular Formula: C5H5BrN2
Molecular Weight: 173.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25198-96-3 |
|---|---|
| Molecular Formula | C5H5BrN2 |
| Molecular Weight | 173.01 g/mol |
| IUPAC Name | 5-(bromomethyl)pyrimidine |
| Standard InChI | InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 |
| Standard InChI Key | PPPCEAMFCKQRHG-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=N1)CBr |
| Canonical SMILES | C1=C(C=NC=N1)CBr |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
5-(Bromomethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C₅H₅BrN₂ . The structure features a pyrimidine ring with a bromomethyl (-CH₂Br) group attached at the 5-position. The bromomethyl functionality confers significant reactivity to the molecule, particularly for nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Table 1: Identification Data for 5-(Bromomethyl)pyrimidine
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₅BrN₂ |
| Molecular Weight | 173.01 g/mol |
| CAS Number | 25198-96-3 |
| PubChem CID | 14434919 |
| Standard InChI | InChI=1S/C5H5BrN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 |
| Standard InChIKey | PPPCEAMFCKQRHG-UHFFFAOYSA-N |
| SMILES Notation | C1=C(C=NC=N1)CBr |
| Synonyms | 5-Bromomethylpyrimidine, Pyrimidine, 5-(bromomethyl)- |
The structural arrangement of this compound includes a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with the bromomethyl substituent at position 5. This configuration contributes to the compound's distinctive chemical behavior and utility in synthetic applications .
Chemical Reactivity and Applications
Reactivity Profile
5-(Bromomethyl)pyrimidine exhibits significant chemical reactivity, primarily due to the electrophilic nature of the bromomethyl group. This reactivity profile makes the compound valuable for various transformations in organic synthesis:
-
Nucleophilic Substitution: The bromomethyl group readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alcohols, allowing for the introduction of diverse functional groups at this position.
-
Cross-Coupling Reactions: As a halogenated compound, 5-(Bromomethyl)pyrimidine can potentially participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the formation of carbon-carbon bonds.
-
Alkylation Reactions: The compound can serve as an alkylating agent in reactions with nucleophilic centers, including those in biological molecules like proteins and nucleic acids.
These reactive characteristics make 5-(Bromomethyl)pyrimidine a versatile intermediate in the synthesis of more complex structures with potential applications in medicinal chemistry and materials science.
Applications in Organic Synthesis
In organic synthesis, 5-(Bromomethyl)pyrimidine serves as a valuable building block for creating more complex molecules, particularly those with biological relevance. The compound's utility stems from several key features:
-
Structural Diversity: The bromomethyl group provides a reactive handle for introducing various substituents, allowing chemists to create diverse pyrimidine derivatives with tailored properties.
-
Regioselectivity: The specific position of the bromomethyl group allows for regioselective functionalization of the pyrimidine ring, which is crucial in the design of targeted molecules with specific biological activities.
-
Compatibility: The compound's reactivity profile makes it compatible with numerous synthetic methodologies, enhancing its versatility in complex molecule synthesis and enabling its incorporation into multistep synthetic sequences.
Role as a Building Block in Chemical Synthesis
As a building block, 5-(Bromomethyl)pyrimidine contributes to the synthesis of compounds with potential applications in various fields:
-
Pharmaceutical Intermediates: The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting conditions where pyrimidine-based structures show promise.
-
Chemical Probes: Derivatives of 5-(Bromomethyl)pyrimidine can function as chemical probes for studying biological systems and processes, providing tools for investigating cellular pathways and protein functions.
-
Specialty Chemicals: The compound contributes to the production of specialty chemicals, including dyes, pigments, and other functional materials with applications in various industries.
Biological and Pharmaceutical Relevance
Interaction with Biological Systems
Pyrimidine derivatives in general have shown diverse biological activities, including antimicrobial and anticancer properties. While specific biological data for 5-(Bromomethyl)pyrimidine is limited, its structural features suggest potential for biological activity that merits further investigation.
Comparative Analysis with Related Compounds
Understanding 5-(Bromomethyl)pyrimidine in the context of related compounds provides valuable insights into its unique properties and potential applications. The table below compares 5-(Bromomethyl)pyrimidine with structurally related compounds:
Table 2: Comparison of 5-(Bromomethyl)pyrimidine with Related Compounds
| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Differences | Potential Applications |
|---|---|---|---|---|
| 5-(Bromomethyl)pyrimidine | C₅H₅BrN₂ | 173.01 | Base compound with bromomethyl at position 5 | Building block in organic synthesis, potential biological applications |
| 5-(Bromomethyl)pyrimidine hydrobromide | C₅H₆Br₂N₂ | 253.92 | Hydrobromide salt form, enhanced solubility | Improved handling in synthesis, potentially different reactivity profile |
| 5-Bromo-2-(bromomethyl)pyrimidine | C₅H₄Br₂N₂ | 251.91 | Additional bromo substituent at position 2 | Different reactivity profile, potentially enhanced biological activity |
| 4-Amino-5-(bromomethyl)-2-methylpyrimidine | C₆H₈BrN₃ | 202.05 | Contains amino and methyl groups | Different biological target specificity, modified physicochemical properties |
This comparative analysis highlights the structural diversity within the family of bromomethyl-substituted pyrimidines. The specific position and nature of substituents significantly influence the compounds' chemical reactivity, physical properties, and potential biological activities .
Research Findings and Future Directions
Current Research Status
-
Synthetic Methodology: Development of improved synthetic routes to 5-(Bromomethyl)pyrimidine and its derivatives, focusing on efficiency, selectivity, and environmental considerations.
-
Structure-Activity Relationships: Studies examining the relationship between structural modifications of 5-(Bromomethyl)pyrimidine and resulting biological activities, guiding the design of compounds with enhanced efficacy.
-
Mechanism of Action: Investigation into the molecular mechanisms through which 5-(Bromomethyl)pyrimidine and its derivatives interact with biological targets, providing insights for rational drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume